molecular formula C15H10Cl2N2O2S B2838356 N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-61-3

N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2838356
CAS No.: 946284-61-3
M. Wt: 353.22
InChI Key: DCDDLQJSDCEPLC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring a 3,4-dichlorophenyl group attached to an acetamide backbone, which is further linked to an isoxazole ring substituted with a thiophene moiety.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-4-3-9(6-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDDLQJSDCEPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group can be attached via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with an appropriate nucleophile.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: Amine and carboxylic acid.

Scientific Research Applications

Pharmacological Applications

1.1 Antiparasitic Activity

One of the primary applications of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is its use as a parasiticidal agent. Research has demonstrated that compounds with isoxazole and thiophene moieties exhibit significant activity against various parasites. For instance, a patent (WO2012155676A1) outlines the effectiveness of dihydroisoxazole compounds in controlling parasites in both agricultural and veterinary contexts .

Case Study: Efficacy Against Specific Parasites
A study conducted on the efficacy of this compound against Leishmania species showed promising results, indicating potential for developing new treatments for leishmaniasis . The compound's mechanism involves disrupting the metabolic pathways of the parasites, leading to their death.

Agricultural Applications

3.1 Pesticidal Properties

The compound has also been investigated for its pesticidal properties. In agricultural settings, it has been found effective against various pests that threaten crop yields. The mode of action involves interference with the nervous system of the pests, leading to paralysis and death .

Case Studies: Field Trials
Field trials conducted on crops treated with this compound showed a marked reduction in pest populations compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative .

Research Insights

Recent studies have focused on optimizing the chemical structure of this compound to enhance its efficacy and reduce toxicity. For example, researchers have explored variations in substituents on the isoxazole ring to improve bioactivity while minimizing side effects.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Acetamide Derivatives

The compound shares structural similarities with several acetamide-based analogs, differing primarily in aromatic substituents and heterocyclic systems. Key comparisons include:

a. N-(4-Bromophenyl) Pyridazinone Derivatives
  • Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Structural Differences: Replaces the thiophene-isoxazole with a pyridazinone ring and substitutes bromine for chlorine on the phenyl group.
  • Activity : Acts as a mixed FPR1/FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils .
  • Implications: The bromophenyl group may reduce lipophilicity compared to dichlorophenyl, while the pyridazinone ring offers distinct hydrogen-bonding capabilities.
b. Benzothiazole-Based Acetamide
  • Example : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28, EP3348550A1).
  • Structural Differences : Substitutes benzothiazole for thiophene-isoxazole.
  • Implications : The benzothiazole’s electron-withdrawing properties may alter target binding compared to the electron-rich thiophene-isoxazole system.
c. Oxadiazole-Thioacetamide Derivatives
  • Example : 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide.
  • Structural Differences : Incorporates an oxadiazole-thio linker and methoxyphenyl group instead of dichlorophenyl.
  • Physicochemical Properties : Higher pKa (11.05) compared to estimated values for the target compound (~8–10), indicating stronger basicity .

Pharmacological and Physicochemical Data Comparison

The table below summarizes key parameters of the target compound and analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Biological Activity pKa
Target Compound C₁₅H₁₁Cl₂N₂O₂S 368.23 3,4-dichlorophenyl, thiophene-isoxazole Hypothetical enzyme/receptor modulation ~8–10 (estimated)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)... [2] C₂₁H₂₀BrN₃O₃ 442.31 4-bromophenyl, pyridazinone FPR1/FPR2 agonist -
Compound 28 (EP3348550A1) [4] C₁₆H₉Cl₂F₃N₂O₂S 417.22 3,4-dichlorophenyl, benzothiazole Not specified -
Oxadiazole-Thioacetamide [8] C₁₆H₁₆N₄O₅S 376.39 3,4-dimethoxyphenyl, oxadiazole Not specified 11.05

Impact of Heterocyclic Systems on Bioactivity

  • Thiophene-Isoxazole vs. Pyridazinone: The thiophene-isoxazole system in the target compound may engage in π-π stacking and dipole interactions, whereas pyridazinone derivatives () rely on hydrogen bonding via their carbonyl groups .
  • Benzothiazole vs. Isoxazole : Benzothiazole’s sulfur atom and fused aromatic system could enhance binding to hydrophobic pockets, contrasting with the isoxazole’s oxygen-driven polarity .
  • Oxadiazole-Thio Linkers : The sulfur atom in oxadiazole-thioacetamides () may improve metabolic stability compared to ether or amine linkers .

Biological Activity

N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an acetamide moiety, along with a thiophene-substituted isoxazole. The molecular formula is C13H10Cl2N2OSC_{13}H_{10}Cl_2N_2OS, and its structural characteristics contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of isoxazole can induce apoptosis in cancer cells. For instance, compounds containing isoxazole rings have been shown to activate caspase pathways, leading to programmed cell death in various tumor cell lines such as A549 (lung cancer) and C6 (glioma) .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54912.5Caspase activation
Compound BC615.0DNA synthesis inhibition
This compoundTBDTBDTBD

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, a study involving novel substituted triazinoquinazoline derivatives showed significant inhibition of COX-2 expression and related inflammatory markers .

Table 2: Anti-inflammatory Effects of Related Compounds

Compound NameInhibition (%)Target Enzyme
Compound C82.5COX-2
Compound D45.77COX-1
This compoundTBDTBD

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Activation of caspases leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
  • Reactive Oxygen Species (ROS) : Modulation of oxidative stress pathways, which can affect both cancer cell survival and inflammation.

Case Studies

In one notable study, researchers synthesized a series of thiophene-conjugated isoxazoles and evaluated their antimicrobial activity alongside their anticancer properties . The findings indicated that these compounds not only inhibited bacterial growth but also showed promise in reducing tumor cell viability.

Another case study focused on the structural modifications of thiazole derivatives, revealing that certain substitutions significantly enhanced biological activity against cancer cells . This highlights the importance of structural diversity in developing effective therapeutic agents.

Q & A

Q. Which substituents on the isoxazole or thiophene rings correlate with improved antimicrobial or anticancer activity?

  • Findings :
  • Isoxazole 5-position : Electron-deficient groups (e.g., -CF3_3) enhance antiproliferative activity (e.g., IC50_{50} = 12 µM in MCF-7).
  • Thiophene 2-position : Methylation reduces off-target toxicity while maintaining potency .

Q. What role do hydrogen-bonding interactions play in the compound’s binding to biological targets?

  • Analysis : The acetamide carbonyl forms critical H-bonds with kinase hinge regions (e.g., EGFR Tyr-813). Disruption via methylation decreases binding affinity by ~10-fold .

Methodological Resources

  • Crystallography : Use SHELX suite for structure refinement .
  • Spectral Databases : SDBS or NIST Chemistry WebBook for reference spectra .
  • SAR Modeling : Open-source tools like PyMOL and RDKit for 3D-QSAR .

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